molecular formula C161H260N46O46 B10832738 Unii-9ttj40KJ7S CAS No. 1001080-55-2

Unii-9ttj40KJ7S

Cat. No.: B10832738
CAS No.: 1001080-55-2
M. Wt: 3576.1 g/mol
InChI Key: AXQOGBKHHSARHC-CEPMLMOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RG-7103 is an investigational compound developed by Roche. It is a small molecule that acts as a vasoactive intestinal peptide type II receptor agonist. This compound was initially explored for its potential use in treating chronic obstructive pulmonary disease, but its development was discontinued after Phase I trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RG-7103 involves multiple steps, including the formation of peptide bonds and the incorporation of specific amino acids. The exact synthetic route and reaction conditions are proprietary information held by Roche. general peptide synthesis techniques, such as solid-phase peptide synthesis, are likely employed. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Industrial Production Methods

Industrial production of RG-7103 would involve scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used to monitor the synthesis and purity of peptide compounds.

Chemical Reactions Analysis

Types of Reactions

RG-7103 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RG-7103 could lead to the formation of sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

RG-7103 has been investigated for various scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Explored for its potential effects on cellular signaling pathways involving vasoactive intestinal peptide receptors.

    Medicine: Investigated for its potential therapeutic effects in treating chronic obstructive pulmonary disease and other respiratory conditions.

    Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

RG-7103 exerts its effects by acting as an agonist for the vasoactive intestinal peptide type II receptor. This receptor is involved in various physiological processes, including smooth muscle relaxation, vasodilation, and modulation of immune responses. By activating this receptor, RG-7103 can influence these pathways and potentially provide therapeutic benefits in conditions such as chronic obstructive pulmonary disease .

Comparison with Similar Compounds

Similar Compounds

    RO5024118: Another vasoactive intestinal peptide receptor agonist developed by Roche.

    Salmeterol: A long-acting beta-agonist used in the treatment of asthma and chronic obstructive pulmonary disease.

    Salbutamol: A short-acting beta-agonist used for the relief of bronchospasm in conditions such as asthma.

Uniqueness

RG-7103 is unique in its specific targeting of the vasoactive intestinal peptide type II receptor, which distinguishes it from other compounds like salmeterol and salbutamol that target beta-adrenergic receptors. This specificity may offer distinct therapeutic advantages and a different side effect profile compared to other bronchodilators .

Properties

CAS No.

1001080-55-2

Molecular Formula

C161H260N46O46

Molecular Weight

3576.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-2,3-dimethylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,5S,8S,11S,19S)-11-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[2-[[2-[[(2S)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-(2-amino-2-oxoethyl)-2-[(4-hydroxyphenyl)methyl]-5-(2-methylpropyl)-3,6,9,13,20-pentaoxo-1,4,7,10,14-pentazacycloicos-19-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C161H260N46O46/c1-18-19-38-99(136(230)180-85(10)132(226)179-86(11)133(227)183-100(40-24-30-59-163)137(231)187-103-44-28-34-63-174-123(218)74-117(200-152(246)116(73-122(169)217)199-148(242)110(67-83(6)7)194-149(243)111(196-141(103)235)69-93-46-50-96(213)51-47-93)153(247)195-109(66-82(4)5)147(241)188-102(42-26-32-61-165)138(232)184-98(39-23-29-58-162)135(229)177-77-124(219)176-78-125(220)204-128(88(13)209)131(170)225)185-143(237)106(54-56-120(167)215)190-139(233)101(41-25-31-60-164)186-140(234)105(45-35-64-175-160(171)172)189-146(240)108(65-81(2)3)193-142(236)104(43-27-33-62-166)191-157(251)129(89(14)210)205-154(248)112(70-94-48-52-97(214)53-49-94)197-151(245)115(72-121(168)216)198-144(238)107(55-57-126(221)222)192-158(252)130(90(15)211)206-155(249)113(68-92-36-21-20-22-37-92)203-159(253)161(17,84(8)9)207-134(228)87(12)181-145(239)118(75-127(223)224)201-156(250)119(79-208)202-150(244)114(182-91(16)212)71-95-76-173-80-178-95/h20-22,36-37,46-53,76,80-90,98-119,128-130,208-211,213-214H,18-19,23-35,38-45,54-75,77-79,162-166H2,1-17H3,(H2,167,215)(H2,168,216)(H2,169,217)(H2,170,225)(H,173,178)(H,174,218)(H,176,219)(H,177,229)(H,179,226)(H,180,230)(H,181,239)(H,182,212)(H,183,227)(H,184,232)(H,185,237)(H,186,234)(H,187,231)(H,188,241)(H,189,240)(H,190,233)(H,191,251)(H,192,252)(H,193,236)(H,194,243)(H,195,247)(H,196,235)(H,197,245)(H,198,238)(H,199,242)(H,200,246)(H,201,250)(H,202,244)(H,203,253)(H,204,220)(H,205,248)(H,206,249)(H,207,228)(H,221,222)(H,223,224)(H4,171,172,175)/t85-,86-,87-,88?,89?,90?,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,128-,129-,130-,161-/m0/s1

InChI Key

AXQOGBKHHSARHC-CEPMLMOKSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CCCCNC(=O)C[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC(C)C)CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@](C)(C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CN=CN5)NC(=O)C

Canonical SMILES

CCCCC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC1CCCCNC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC(C)C)CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CN=CN5)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.